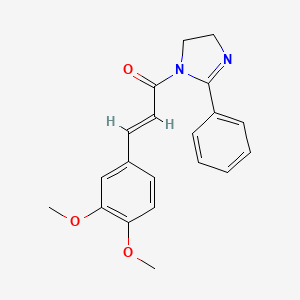
(2E)-3-(3,4-dimethoxyphenyl)-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)-2-PROPEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 2-phenyl-4,5-dihydro-1H-imidazole.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 3,4-dimethoxybenzaldehyde and the imidazole derivative. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)-2-PROPEN-1-ONE would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1H-imidazole: A simpler imidazole derivative with similar structural features.
1-(2-Phenyl-4,5-dihydro-1H-imidazol-1-yl)-2-propen-1-one: Another imidazole derivative with a different substitution pattern.
Uniqueness
3-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenyl-4,5-dihydroimidazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20N2O3/c1-24-17-10-8-15(14-18(17)25-2)9-11-19(23)22-13-12-21-20(22)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3/b11-9+ |
InChI Key |
RVZJAEQSEPMQNI-PKNBQFBNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN=C2C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCN=C2C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















